molecular formula C49H80O2 B12405302 Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Cat. No.: B12405302
M. Wt: 708.2 g/mol
InChI Key: ITGTXSFLBABXQA-DDDMWDGUSA-N
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Description

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a deuterium-labeled derivative of cholesteryldocosa-7,10,13,16-tetraenoate. This compound is primarily used in scientific research, particularly in the fields of lipidomics and pharmacokinetics. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves the esterification of cholesteryl alcohol with docosa-7,10,13,16-tetraenoic acid-d7. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 undergoes various chemical reactions, including:

    Oxidation: The double bonds in the docosa-7,10,13,16-tetraenoate moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can also be reduced to form saturated derivatives.

    Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated cholesteryldocosa derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound for studying lipid metabolism and interactions.

    Biology: Used in tracing metabolic pathways and understanding the role of lipids in cellular processes.

    Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic profiles.

    Industry: Utilized in the production of stable isotope-labeled standards for mass spectrometry.

Mechanism of Action

The mechanism of action of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves its incorporation into lipid metabolic pathways. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to trace its metabolic fate using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cholesteryldocosa-7,10,13,16-tetraenoate: The non-deuterated version of the compound.

    Cholesteryl arachidonate: Another cholesteryl ester with a different fatty acid moiety.

    Cholesteryl linoleate: A cholesteryl ester with linoleic acid.

Uniqueness

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying lipid metabolism and drug interactions.

Properties

Molecular Formula

C49H80O2

Molecular Weight

708.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D

InChI Key

ITGTXSFLBABXQA-DDDMWDGUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C)C)C([2H])([2H])[2H]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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